molecular formula C17H17NO2S2 B12897094 3-methyl-2-(methylthio)-1-tosyl-1H-indole CAS No. 106745-68-0

3-methyl-2-(methylthio)-1-tosyl-1H-indole

Cat. No.: B12897094
CAS No.: 106745-68-0
M. Wt: 331.5 g/mol
InChI Key: CYMGAWXVNKJYOD-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylthio)-1-tosyl-1H-indole is a complex organic molecule with a unique structure. Let’s break it down:

    Indole Ring: The core structure is the indole ring, which consists of a benzene ring fused to a five-membered pyrrole ring. This arrangement imparts aromaticity and reactivity to the compound.

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation:

Industrial Production::
  • Industrial-scale synthesis typically involves the Friedel-Crafts acylation method due to its efficiency and scalability.

Chemical Reactions Analysis

    Oxidation: Undergoes oxidation reactions at the methylthio group.

    Reduction: Reduction of the tosyl group can yield the corresponding amine.

    Substitution: The tosyl group can be displaced by nucleophiles (e.g., amines, thiols).

    Common Reagents: Lewis acids, reducing agents, nucleophiles.

    Major Products: Tosylated indole derivatives, methylthio-substituted indoles.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities (e.g., antimicrobial, anticancer).

    Medicine: Explored as a lead compound for drug development.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

    Targets: Interacts with specific receptors or enzymes.

    Pathways: Modulates cellular processes (e.g., signal transduction, gene expression).

Comparison with Similar Compounds

Properties

106745-68-0

Molecular Formula

C17H17NO2S2

Molecular Weight

331.5 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonyl-2-methylsulfanylindole

InChI

InChI=1S/C17H17NO2S2/c1-12-8-10-14(11-9-12)22(19,20)18-16-7-5-4-6-15(16)13(2)17(18)21-3/h4-11H,1-3H3

InChI Key

CYMGAWXVNKJYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2SC)C

Origin of Product

United States

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